

BROMOscan Profiling of GSK778: A Comparative Guide to Off-Target Binding

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Compound of Interest

Compound Name: GSK778

Cat. No.: B8118270

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target binding profile of **GSK778**, a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The data presented here, primarily from BROMOscan profiling, is intended to assist researchers in evaluating the selectivity of **GSK778** against other known BET inhibitors.

Introduction to GSK778 and BET Proteins

GSK778 is a potent and selective small molecule inhibitor targeting the BD1 of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[4][5] Dysregulation of BET protein activity is implicated in various diseases, including cancer and inflammatory conditions.[4][6] Unlike pan-BET inhibitors that target both BD1 and BD2, **GSK778**'s selectivity for BD1 is being explored for potentially improved therapeutic windows and reduced side effects.[1]

Comparative Analysis of BET Inhibitor Binding Profiles

The following tables summarize the binding affinities (Kd and IC50 values) of **GSK778** and other notable BET inhibitors against the bromodomains of the BET family. The data is compiled

from BROMOScan and other quantitative binding assays.

Table 1: BROMOScan Dissociation Constants (Kd) of BET Inhibitors (nM)

Bromodomain	GSK778	JQ1	OTX-015	I-BET762
BRD2 (BD1)	13[2]	128	ND	50.5 - 61.3
BRD2 (BD2)	>10,000	32.6	ND	50.5 - 61.3
BRD3 (BD1)	5	59.5	ND	50.5 - 61.3
BRD3 (BD2)	>10,000	82.0	ND	50.5 - 61.3
BRD4 (BD1)	5.9[7]	76.9	~100	50.5 - 61.3
BRD4 (BD2)	>10,000	32.6	~100	50.5 - 61.3
BRDT (BD1)	18[7]	ND	ND	50.5 - 61.3
BRDT (BD2)	>10,000	ND	ND	50.5 - 61.3

ND: Not Determined from the available search results.

Table 2: IC50 Values of BET Inhibitors from Various Assays (nM)

Bromodomain	GSK778 (TR-FRET)	JQ1 (AlphaScreen)	OTX-015 (Various)	I-BET762 (FRET)
BRD2 (BD1)	75[1][2]	17.7	92 - 112[8]	32.5 - 42.5
BRD2 (BD2)	3950[1]	ND	92 - 112[8]	32.5 - 42.5
BRD3 (BD1)	41[1]	ND	92 - 112[8]	32.5 - 42.5
BRD3 (BD2)	1210[1]	ND	92 - 112[8]	32.5 - 42.5
BRD4 (BD1)	41[1]	77	92 - 112[8]	32.5 - 42.5
BRD4 (BD2)	5843[1]	33	92 - 112[8]	32.5 - 42.5
BRDT (BD1)	143[1]	ND	ND	ND
BRDT (BD2)	17451[1]	ND	ND	ND

Assay types are specified for clarity, as IC50 values can vary between different experimental setups.

Experimental Protocols

BROMOScan Profiling (Principle and General Workflow)

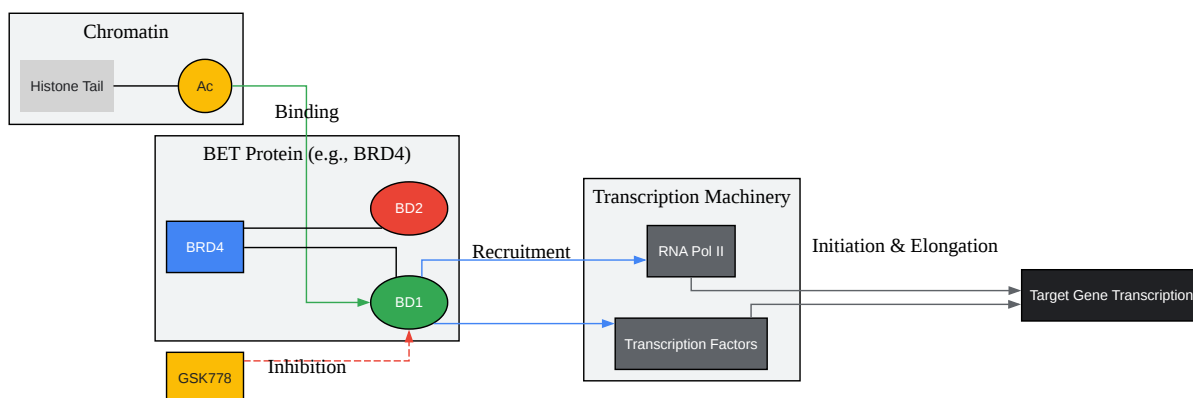
The BROMOScan technology is a proprietary, competition-based binding assay designed for screening and profiling of inhibitors against a large panel of bromodomains.^{[9][10][11]}

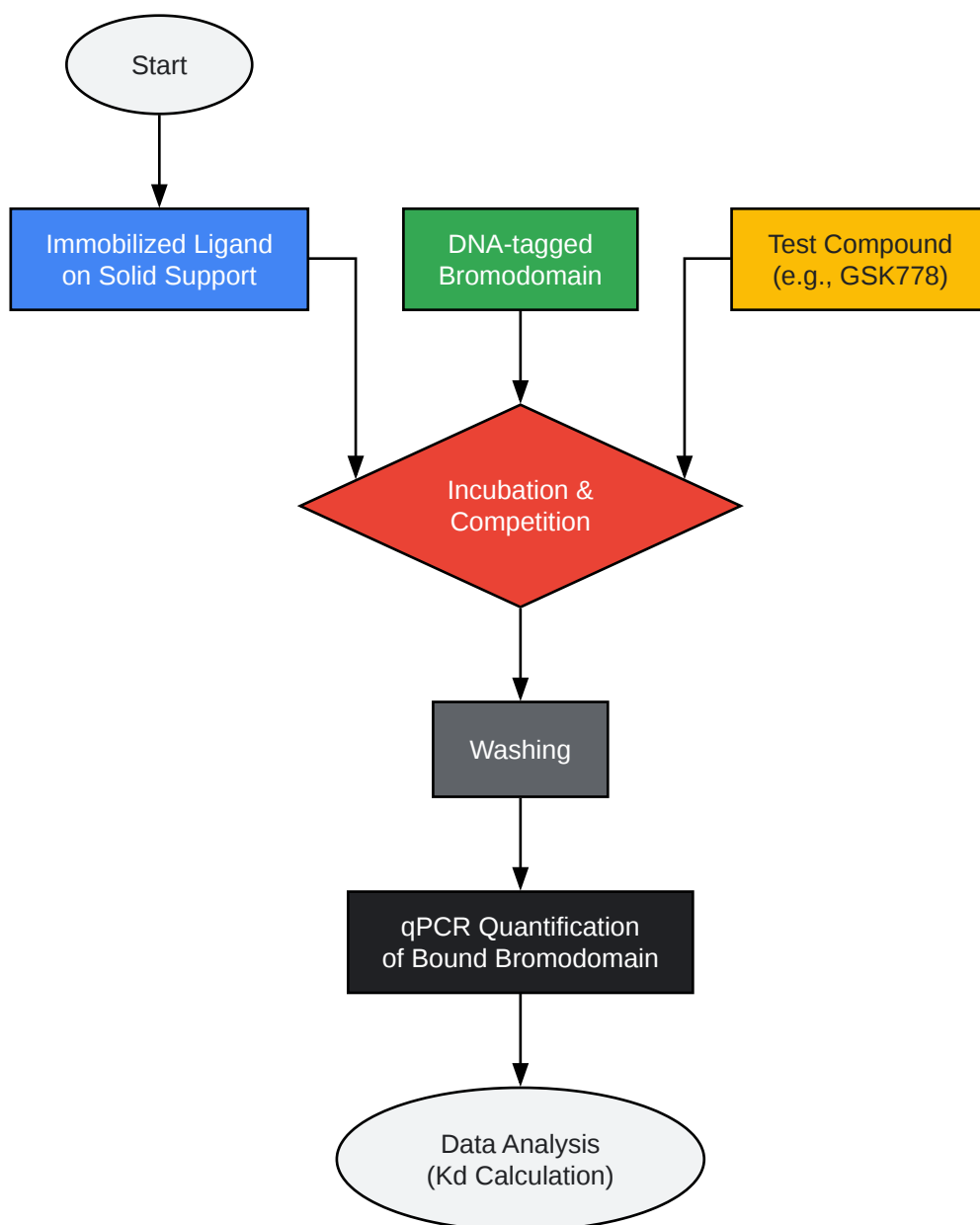
Principle: The assay measures the ability of a test compound (e.g., **GSK778**) to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates a higher binding affinity of the compound for the bromodomain.

General Workflow:

- **Immobilization:** A proprietary ligand for the bromodomain of interest is immobilized on a solid support (e.g., magnetic beads).
- **Competition:** The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of the test compound at various concentrations.
- **Washing:** Unbound proteins and compounds are washed away.
- **Quantification:** The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
- **Data Analysis:** The results are used to calculate the dissociation constant (Kd) or the percentage of control, which reflects the binding affinity of the test compound.

Visualizations





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- To cite this document: BenchChem. [BROMOScan Profiling of GSK778: A Comparative Guide to Off-Target Binding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118270#bromoscan-profiling-of-gsk778-off-target-binding]

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